Molecular Compactness: Lower MW and Higher Atom Efficiency Compared to 2-Oxo Analogs
2-(Piperidin-1-yl)ethane-1-sulfonamide (MW 192.28 g/mol) is 6.8% lighter than its 2-oxo-substituted analog 2-oxo-2-(piperidin-1-yl)ethane-1-sulfonamide (MW 206.26 g/mol), attributed to the absence of the carbonyl oxygen [1]. This lower molecular weight translates to a higher heavy-atom count efficiency; in fragment-based drug discovery, every unnecessary atom reduces the probability of downstream lead optimization success. The target compound also possesses one additional rotatable bond (the ethylene C–C bond) compared to the planar oxo analog, providing greater conformational flexibility for induced-fit binding [1].
| Evidence Dimension | Molecular weight and heavy-atom count |
|---|---|
| Target Compound Data | MW 192.28 g/mol; 12 heavy atoms (C₇H₁₆N₂O₂S); 4 rotatable bonds |
| Comparator Or Baseline | 2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide: MW 206.26 g/mol; 13 heavy atoms (C₇H₁₄N₂O₃S); 3 rotatable bonds |
| Quantified Difference | ΔMW = −13.98 g/mol (−6.8%); ΔHeavy atoms = −1 |
| Conditions | Calculated using PubChem and MolCore product datasheets; confirmed via ChemDraw 20.0 structure analysis |
Why This Matters
Lower MW improves ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy atom count) and increases the probability of meeting lead-likeness criteria during hit-to-lead optimization, directly reducing candidate attrition in medicinal chemistry programs.
- [1] Angene Chemical. CAS 71365-65-6 (Target). MolCore, CAS 1597285-26-1 (Oxo analog). Comparative MW and formula data from vendor certificates of analysis. View Source
